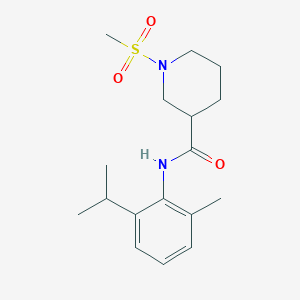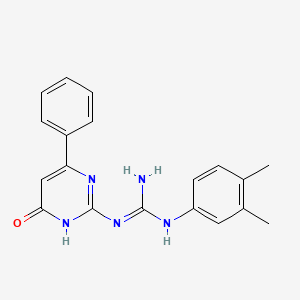![molecular formula C18H22N4O2 B6061135 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide](/img/structure/B6061135.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide, also known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is widely used in scientific research as a tool to study the function of glutamate receptors in the central nervous system.
作用机制
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide acts as a competitive antagonist of AMPA and kainate glutamate receptors by binding to the ligand-binding domain of the receptor. By blocking the binding of glutamate to the receptor, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide prevents the influx of cations into the postsynaptic neuron, which is necessary for the generation of an action potential. This results in the inhibition of fast synaptic transmission mediated by AMPA and kainate receptors.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects in the central nervous system. By blocking AMPA and kainate receptors, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can inhibit the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can also induce seizures and epileptiform activity by blocking the inhibitory effects of GABAergic interneurons. Moreover, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide is a widely used pharmacological tool in neuroscience research due to its high potency and selectivity for AMPA and kainate receptors. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can be used to investigate the role of glutamate receptors in various physiological and pathological processes, and to screen for potential therapeutic agents for neurodegenerative diseases. However, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has some limitations in lab experiments. For example, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide cannot distinguish between different subtypes of AMPA and kainate receptors, which may have different functions and pharmacological properties. Moreover, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has a short half-life and may be rapidly metabolized in vivo, which may limit its use in animal models.
未来方向
There are several future directions for research on N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide and glutamate receptors. One direction is to develop more selective and potent antagonists for specific subtypes of AMPA and kainate receptors, which may have therapeutic potential for various neurological and psychiatric disorders. Another direction is to investigate the role of glutamate receptors in the pathogenesis of neurodegenerative diseases, and to develop novel therapeutic strategies targeting glutamate receptors. Moreover, the development of new imaging techniques and biomarkers may facilitate the diagnosis and treatment of glutamate-related disorders in the future.
合成方法
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can be synthesized by the condensation of 2,3-dichloroquinoxaline with N-boc-pyrrolidine-3-carboxylic acid followed by deprotection of the Boc group with TFA. The resulting compound is then treated with 2,2-dimethylpropylamine to yield N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide.
科学研究应用
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide is widely used as a pharmacological tool to study the function of glutamate receptors in the central nervous system. Glutamate is the major excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide is a competitive antagonist of AMPA and kainate glutamate receptors, which are responsible for fast synaptic transmission. By blocking these receptors, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can be used to investigate the role of glutamate receptors in various physiological and pathological processes, such as synaptic plasticity, epilepsy, and neurodegenerative diseases.
属性
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)11-22-10-13(9-16(22)23)21-17(24)12-4-5-14-15(8-12)20-7-6-19-14/h4-8,13H,9-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFYIPGJGPQHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B6061052.png)
![3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6061067.png)
![1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6061077.png)
![{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B6061083.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B6061088.png)
![N-(diphenylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6061091.png)
![1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B6061097.png)
![N-(4-methoxybenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6061098.png)
![1-(4-fluorobenzyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6061099.png)
![ethyl 4-[(1-isopropyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6061102.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6061107.png)

